molecular formula C29H22 B108006 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene CAS No. 15570-45-3

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Cat. No. B108006
CAS RN: 15570-45-3
M. Wt: 370.5 g/mol
InChI Key: JCXLYAWYOTYWKM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a compound that belongs to the family of cyclopentadienes, which are known for their interesting chemical properties and potential applications in various fields, including materials science and catalysis. The tetraphenyl substitution on the cyclopentadiene ring significantly alters the compound's electronic properties, making it a subject of study for its unique characteristics and reactivity .

Synthesis Analysis

The synthesis of tetraphenyl-substituted cyclopentadienes can be complex due to the steric hindrance and electronic effects of the phenyl groups. For instance, the synthesis of related compounds with tetramethyl and phenylethyl groups has been achieved through reactions involving titanium complexes, as demonstrated in the preparation of monocyclopentadienyltitanium complexes . Similarly, the synthesis of tetraphenyl-substituted silacyclopentadienes and disilacyclopentadienes has been reported, which involves reactions with lithium compounds and chlorosilanes . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene.

Molecular Structure Analysis

The molecular structure of tetraphenyl-substituted cyclopentadienes is influenced by the phenyl groups attached to the cyclopentadiene core. X-ray diffraction studies have been used to confirm the molecular structures of related compounds, revealing the influence of phenyl rotations and the geometry of the cyclopentadiene ring . The presence of phenyl groups can lead to intramolecular coordination in certain cases, as observed in titanium complexes .

Chemical Reactions Analysis

Tetraphenyl-substituted cyclopentadienes can undergo various chemical reactions, including oxidation and nucleophilic addition. For example, tetramethyl-substituted disilacyclopentadienes show reluctance to react with singlet oxygen but can be oxidized at the Si-Si bond to form siloxanes . The reactivity of these compounds can be significantly different from their carbon analogs due to the presence of silicon, which alters the electronic properties and reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraphenyl-substituted cyclopentadienes are largely determined by the substituents on the aromatic rings. These compounds exhibit interesting photophysical properties, such as absorption in the UV-visible spectrum and emission in the visible spectrum, which are influenced by the conjugation and aromatic systems within the molecule . The electron affinity and stability of the radical anions of these compounds have been studied using quantum-chemical methods, revealing that the substitution leads to stabilization of the radical anions due to effective delocalization of the extra electron within the phenyl groups . Additionally, the kinetic behavior of related tetrachlorocyclopentadienyl anions has been investigated, providing insights into the resonance effects and intrinsic rate constants that could be relevant for understanding the properties of tetraphenyl-substituted cyclopentadienes .

Scientific Research Applications

1. Electron Affinity and Radical Anions

A study by Faustov et al. (2000) explored the electron affinity of cyclopentadiene analogs, including 1,2,3,4-Tetraphenylcyclopenta-1,3-diene. They found that substitution of cyclodienes results in significant stabilization of radical anions due to the effective delocalization of an extra electron within phenyl groups. This suggests potential applications in fields requiring the stabilization of radical anions, such as organic electronics or radical-based synthesis methods (Faustov, Egorov, Nefedov, & Molin, 2000).

2. Kinetic Behavior in Chemical Reactions

Bernasconi and Stronach (1990) investigated the kinetic behavior of tetrachlorocyclopentadienyl-type anions, which included 1,2,3,4-tetrachloro-1,3-cyclopentadiene. Their findings on the proton transfers and nucleophilic additions in these compounds provide insights into the reactivity of similar substituted cyclopentadienes, like 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. This information is critical in designing chemical reactions and understanding the behavior of these compounds in various chemical processes (Bernasconi & Stronach, 1990).

3. Molecular Structure Analysis

Evrard, Piret, and Meerssche (2010) conducted an X-ray analysis of bromo-5 tetraphenyl-1,2,3,4 cyclopentadiene, closely related to 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. Their research reveals the molecular structure and crystallography of such compounds, which is fundamental for applications in materials science, particularly in the synthesis and design of new materials with specific molecular architectures (Evrard, Piret, & Meerssche, 2010).

4. Synthesis of Highly Substituted Naphthalene Derivatives

Inai, Usuki, and Satoh (2021) demonstrated the use of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene in the synthesis of highly substituted naphthalene derivatives via rhodium-catalyzed decarboxylative coupling. This application is significant in the field of organic synthesis, especially in the creation of complex aromatic compounds used in various industrial and pharmaceutical applications (Inai, Usuki, & Satoh, 2021).

5. Electrochemical Reduction Studies

Research by Farnia, Marcuzzi, and Sandonà (1999) on the electrochemical reduction of phenyl-substituted cyclopentadienes, including 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, provides valuable insights into their redox behavior. This knowledge is crucial for applications in electrochemistry and the development of electrochemical sensors or batteries (Farnia, Marcuzzi, & Sandonà, 1999).

Safety And Hazards

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is classified as a combustible solid . It is advised to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

Future Directions

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene may have potential applications in mechanical sensors, memory chips, and security inks due to its mechanoresponsive luminescent (MRL) properties . It may also be employed for the fabrication of triple-layer blue-emitting devices .

properties

IUPAC Name

(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLYAWYOTYWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165955
Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

CAS RN

15570-45-3, 197711-16-3
Record name 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene]
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Record name Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-)
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Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
Y Gu, H Liu, R Qiu, Z Liu, C Wang… - The Journal of …, 2019 - ACS Publications
Mechanoresponsive luminescent (MRL) materials have attracted considerable attention because of their potential applications in mechanical sensors, memory chips, and security inks; …
Number of citations: 30 pubs.acs.org
M Mori, M Nojima, S Kusabayashi - Journal of the American …, 1987 - ACS Publications
Carbonyl oxides, being key intermediates in the ozonolysis of olefins, have attracted much attention. 1 The most well-known feature of their chemistry is the 1, 3-dipolar cycloaddition to …
Number of citations: 16 pubs.acs.org
J Ye, Y Gao, L He, T Tan, W Chen, Y Liu, Y Wang… - Dyes and …, 2016 - Elsevier
Three highly fluorescent blue-emitting molecules, namely 1,2-diphenyl-4-thiophenyl-1,3-cyclopentadiene (DPCP 1), 1,2-diphenyl-4-(4-thiophenyl)phenyl)-1,3-cyclopentadiene (DPCP 2…
Number of citations: 17 www.sciencedirect.com
N Toshima, I Moritani - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
When tetraphenylcyclopentadienone in 2-propanol was irradiated with ultraviolet light under a slow steam of nitrogen, 2, 3-diphenyl-1H-cyclopenta[l]phenanthrene and 1-oxo-2, 3-…
Number of citations: 3 www.journal.csj.jp
X Zhang, J Ye, L Xu, L Yang, D Deng, G Ning - Journal of luminescence, 2013 - Elsevier
A series of cyclopentadiene derivates, namely, 1,2,4-triphenylcyclopenta-1,3-diene (1), 1,2-diphenyl-4-(p-methoxyphenyl)cyclopenta-1,3-diene (2) and 1,2-di(p-methoxyphenyl)-4-…
Number of citations: 32 www.sciencedirect.com
M Michman, HH Zeiss - Journal of Organometallic Chemistry, 1970 - Elsevier
The reactions of diphenylacetylene with methylchromium systems lead to the formation of condensation products, of which the following have been isolated and identified: cis,cis-1,2,3,4-…
Number of citations: 14 www.sciencedirect.com
L Stojanović, R Crespo‐Otero - ChemPhotoChem, 2019 - Wiley Online Library
Organic fluorophores with an enhanced emission in the condensed phase have great potential for the design of optoelectronic materials. Several propeller‐shaped molecules show …
XC Gao, H Cao, L Huang, YY Huang, BW Zhang… - Applied surface …, 2003 - Elsevier
In order to fully understand the dependence of device electroluminescence (EL) on the chemical structure of two light-emitting materials: 1,2,3,4-tetraphenyl-1,3-cyclopentadiene (TPCP) …
Number of citations: 17 www.sciencedirect.com
H Mahomed, A Bollmann, JT Dixon, V Gokul… - Applied Catalysis A …, 2003 - Elsevier
A four-component homogeneous catalyst system comprising a substituted cyclopentadiene ligand, a chromium compound, an alkyl aluminium and a halogen source is effective for the …
Number of citations: 72 www.sciencedirect.com
Y Xu - International Journal of Hydrogen Energy, 2009 - Elsevier
As one of the important candidate of power sources for the future, the research and production of hydrogen gas has a significant importance. In this article, the emphasis is on the …
Number of citations: 27 www.sciencedirect.com

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